N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperazine ring, a sulfonyl group, and a benzo[d][1,3]dioxole moiety, which contribute to its unique chemical properties and biological activities.
The compound is classified under the category of synthetic organic compounds and can be identified by its Chemical Abstracts Service (CAS) number 897613-69-3. Its molecular formula is , with a molecular weight of approximately 435.5 g/mol. The structure includes functional groups that suggest potential interactions with biological targets, making it an interesting candidate for further research.
The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves several key steps:
The molecular structure of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can be represented using structural formulas and SMILES notation:
CC(Oc1ccccc1)C(=O)NCCS(=O)(=O)N1CCN(c2ccccc2F)CC1
This notation encapsulates the arrangement of atoms within the molecule, highlighting the presence of aromatic rings, a piperazine ring, and various functional groups.
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo several types of chemical reactions:
The mechanism by which N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects likely involves interactions with specific molecular targets:
These properties are crucial for understanding the behavior of the compound under various conditions and its suitability for specific applications.
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has potential applications in several scientific fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3